

GS-829845 vs. Filgotinib: A Comparative Analysis of Potency

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Compound of Interest		
Compound Name:	GS-829845	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the JAK1-selective inhibitors Filgotinib and its major active metabolite, **GS-829845**. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the potency and selectivity of these two compounds.

Introduction

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines.[1][2] It is approved for the treatment of moderate to severe active rheumatoid arthritis.[1] Following oral administration, Filgotinib is rapidly metabolized to its primary active metabolite, **GS-829845**.[3][4] This metabolite also demonstrates a preferential inhibition of JAK1 and is understood to contribute significantly to the overall clinical activity of Filgotinib, in part due to its longer half-life.[5][6]

Mechanism of Action: The JAK-STAT Pathway

Both Filgotinib and **GS-829845** exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT)

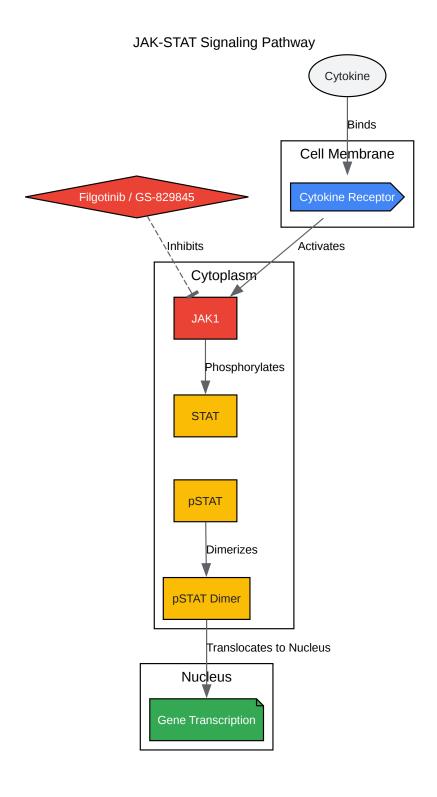






proteins.[2] These activated STATs then translocate to the nucleus to regulate gene expression. By selectively inhibiting JAK1, Filgotinib and **GS-829845** can modulate the signaling of a specific subset of pro-inflammatory cytokines.[2][7]





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Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Filgotinib and **GS-829845**.

Potency Comparison

The potency of Filgotinib and **GS-829845** has been evaluated in various assays. Filgotinib is a potent inhibitor of JAK1, with significantly less activity against other JAK family members, demonstrating its selectivity. **GS-829845** is consistently reported to be approximately 10-fold less potent than its parent compound, Filgotinib, while maintaining a similar selectivity profile for JAK1.[3][4][5][6]

Compound	Target	IC50 (nM) - Biochemical Assay	Selectivity vs. JAK1	IC50 (μM) - Whole Blood Assay
Filgotinib	JAK1	10[1]	-	0.629[3]
JAK2	28[1]	2.8x	17.5[5]	_
JAK3	810[1]	81x	-	_
TYK2	116[1]	11.6x	-	
GS-829845	JAK1	~100 (estimated)	-	11.9[5]
JAK2	~280 (estimated)	~2.8x	-	_
JAK3	~8100 (estimated)	~81x	-	_
TYK2	~1160 (estimated)	~11.6x	-	_

Note: IC50 values for **GS-829845** in the biochemical assay are estimated based on the consistently reported 10-fold lower potency compared to Filgotinib.

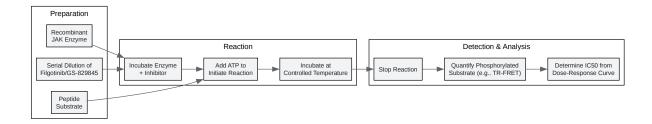
Experimental Protocols

The data presented in this guide are derived from two primary types of experimental assays: biochemical kinase assays and whole-blood assays.



Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.



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Figure 2. General workflow for a biochemical kinase inhibition assay.

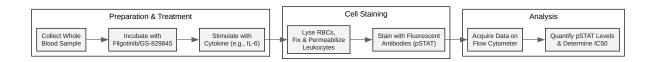
Methodology Outline:

- Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a specific peptide substrate are prepared in an appropriate assay buffer. The test compounds (Filgotinib and GS-829845) are serially diluted to a range of concentrations.
- Reaction: The JAK enzyme is pre-incubated with the test compound. The kinase reaction is then initiated by the addition of ATP. The mixture is incubated for a defined period at a controlled temperature.
- Detection and Analysis: The reaction is terminated, and the amount of phosphorylated substrate is quantified using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is determined by fitting the data to a dose-response curve.



Whole-Blood Assay (STAT Phosphorylation)

This cell-based assay provides a more physiologically relevant assessment by measuring the inhibition of JAK-STAT signaling within whole blood.



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Figure 3. General workflow for a whole-blood STAT phosphorylation assay.

Methodology Outline:

- Sample Preparation and Treatment: Freshly collected whole blood is incubated with various concentrations of the JAK inhibitor.
- Cytokine Stimulation: The blood is then stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 inhibition or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.
- Cell Staining: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a STAT protein (pSTAT).
- Flow Cytometry and Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer. The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

Filgotinib is a potent and selective JAK1 inhibitor. Its primary metabolite, **GS-829845**, also demonstrates a JAK1-selective profile but with an approximately 10-fold lower potency in biochemical and cellular assays. The extended half-life of **GS-829845** suggests that it plays a crucial role in the sustained therapeutic effect of Filgotinib. This comparative guide provides



essential data and methodologies to aid researchers in the fields of immunology, inflammation, and drug discovery.

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